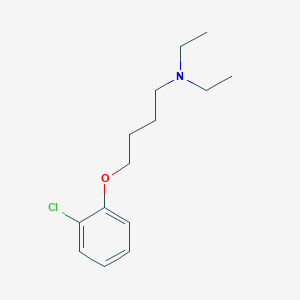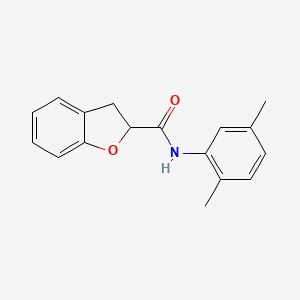
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine
説明
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine, also known as bupropion, is a medication that is commonly used to treat depression, smoking cessation, and attention deficit hyperactivity disorder (ADHD). It is a dopamine and norepinephrine reuptake inhibitor, which means that it works by increasing the levels of these neurotransmitters in the brain.
作用機序
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, which increases their levels in the brain. This leads to an increase in mood, energy, and focus. Bupropion also has weak effects on the reuptake of serotonin, although this is not its primary mechanism of action.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and energy levels. Bupropion has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been found to have anti-inflammatory effects, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Bupropion has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying neurotransmitter systems and their effects on behavior. Bupropion is also relatively easy to administer and has a low risk of side effects. However, there are also some limitations to using 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine in lab experiments. For example, it can be difficult to control for individual differences in drug metabolism and absorption, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine. One area of interest is its potential use in treating other psychiatric and neurological conditions, such as anxiety disorders and Parkinson's disease. Another area of research is the development of new formulations of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine that could improve its efficacy and reduce its side effects. Finally, there is ongoing research into the underlying mechanisms of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine's effects on neurotransmitter systems, which could lead to the development of new drugs with similar mechanisms of action.
科学的研究の応用
Bupropion has been widely studied for its therapeutic effects on depression, smoking cessation, and ADHD. It has also been investigated for its potential use in treating other conditions, such as bipolar disorder, obesity, and neuropathic pain. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been studied for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
特性
IUPAC Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)11-7-8-12-17-14-10-6-5-9-13(14)15/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJVTQCTFDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4795335.png)
![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![2-mercapto-6-methyl-5-phenyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795350.png)
amine dihydrochloride](/img/structure/B4795366.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)

![methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4795382.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
